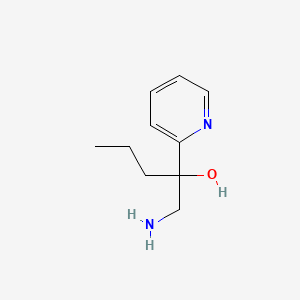

1-Amino-2-(pyridin-2-yl)pentan-2-ol

Description

1-Amino-2-(pyridin-2-yl)pentan-2-ol is a chiral amino alcohol derivative featuring a pyridinyl substituent at the C2 position of a pentanol backbone. This compound is structurally characterized by a five-carbon chain with a hydroxyl group and an amino group at the C2 position, alongside a pyridine ring. Its synthesis typically involves catalytic hydrogenation or enantioselective reactions, as demonstrated in analogous protocols for related pyridinyl alcohols . The compound’s stereochemical configuration and functional groups make it a candidate for catalytic applications or pharmaceutical intermediates, though its specific biological or industrial roles remain underexplored in the provided sources.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-amino-2-pyridin-2-ylpentan-2-ol |

InChI |

InChI=1S/C10H16N2O/c1-2-6-10(13,8-11)9-5-3-4-7-12-9/h3-5,7,13H,2,6,8,11H2,1H3 |

InChI Key |

RETVTPDTGOMMHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)(C1=CC=CC=N1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-2-(pyridin-2-yl)pentan-2-ol with structurally related pyridinyl alcohols and ketones, emphasizing synthesis, stereochemistry, and analytical methods:

Key Findings:

Chain Length and Reactivity: The pentan-2-ol derivative’s longer carbon chain (vs. propan-2-ol ) may enhance solubility in nonpolar solvents or influence steric effects in catalysis.

Functional Group Impact: Replacing the nitro group in 1-Nitromethyl-1-(2-pyridinyl)propan-1-ol with an amino group (as in the target compound) likely improves stability and hydrogen-bonding capacity, critical for chiral recognition .

Structural Rigidity: Compounds like 1,3-bis(pyridin-2-yl)prop-2-en-1-one exhibit rigid planar structures due to conjugation, contrasting with the flexibility of amino alcohols, which may affect their binding to biological targets.

Notes

Evidence Limitations: Direct data on this compound are absent in the provided sources; comparisons rely on analogs like the propan-2-ol derivative .

Synthesis Optimization: The high yield (81%) reported for 1-Amino-2-(pyridin-2-yl)propan-2-ol suggests Pd/C hydrogenation as a viable route for the pentan-2-ol compound, pending substrate compatibility.

Funding Context : Research on analogous compounds is supported by institutions like the National Natural Science Foundation of China, underscoring academic interest in pyridinyl alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.